

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopropylacetylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclopropylacetylene**

Cat. No.: **B033242**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **Cyclopropylacetylene** (ethynylcyclopropane) is a highly versatile and reactive organic compound, characterized by the unique structural combination of a strained three-membered ring and a terminal alkyne. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly within the pharmaceutical and agrochemical industries. The high ring strain of the cyclopropyl group and the reactivity of the acetylene moiety make it a valuable building block in the synthesis of complex molecules, including the antiretroviral drug Efavirenz.

Physical and Spectroscopic Properties

Cyclopropylacetylene is a colorless to light yellow liquid under standard conditions.^{[1][2]} Its high volatility and low boiling point necessitate careful handling, often requiring low-temperature conditions during preparation and concentration.^[3]

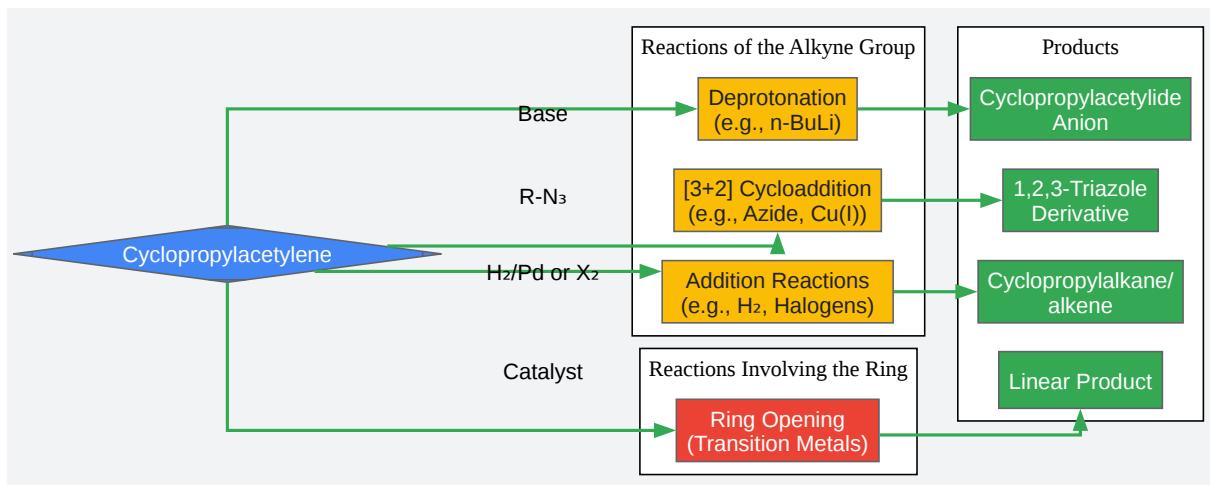
Physical Properties

The key physical properties of **cyclopropylacetylene** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆	[1][2]
Molar Mass	66.10 g/mol	[2][4]
Appearance	Clear colorless to light yellow liquid	[1][2]
Boiling Point	51–53 °C	[2][5]
79-80 °C	[1][6]	
Melting Point	294 °C (decomposes)	[1]
148-149 °C	[7]	
Density	0.781 g/cm ³ at 25 °C	[2][5]
0.7801 g/cm ³	[1][6]	
Refractive Index (n _{20/D})	1.429 - 1.4480	[1][5]
Vapor Pressure	605 mmHg at 25°C	[1]
Flash Point	-5 °F (-20.5 °C) to -17 °C (1 °F)	[1][2]
Solubility	Slightly soluble in water. Soluble in chloroform, ethyl acetate, dichloromethane, methanol, and dimethyl sulfoxide.	[1][3][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **cyclopropylacetylene**.


Spectrum Type	Data	Reference(s)
¹ H NMR (300 MHz, CDCl ₃)	δ : 0.65-0.78 (m, 4 H), 1.17-1.27 (m, 1 H), 1.73 (d, 1 H, J = 2.2)	[9]
¹³ C NMR (75 MHz, CDCl ₃)	δ : -0.8, 8.1, 63.4, 87.6	[9]

Chemical Properties and Reactivity

The chemical reactivity of **cyclopropylacetylene** is dominated by its two key functional groups: the terminal alkyne and the strained cyclopropyl ring.[10] This dual functionality makes it a versatile intermediate in organic synthesis.[1]

Key Reactions Include:

- Acidity of the Acetylenic Proton: The terminal alkyne's C-H bond is acidic and can be deprotonated by a strong base to form a cyclopropylacetylide anion.[3][9] This anion is a potent nucleophile, capable of reacting with various electrophiles.[9]
- Cycloaddition Reactions: As a dipolarophile, it participates in cycloaddition reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," to form 1,2,3-triazoles.[2][11] This is a widely used reaction in drug discovery.[12]
- Transition Metal-Catalyzed Reactions: The strained cyclopropyl ring can undergo ring-opening reactions in the presence of transition metals.[3] The alkyne moiety can also participate in various coupling reactions.[12]
- Addition Reactions: The triple bond readily undergoes addition reactions, including halogenation (addition of halogens like Br₂), hydrohalogenation (addition of HBr, HCl), and catalytic hydrogenation to yield the corresponding alkane or alkene.[13]

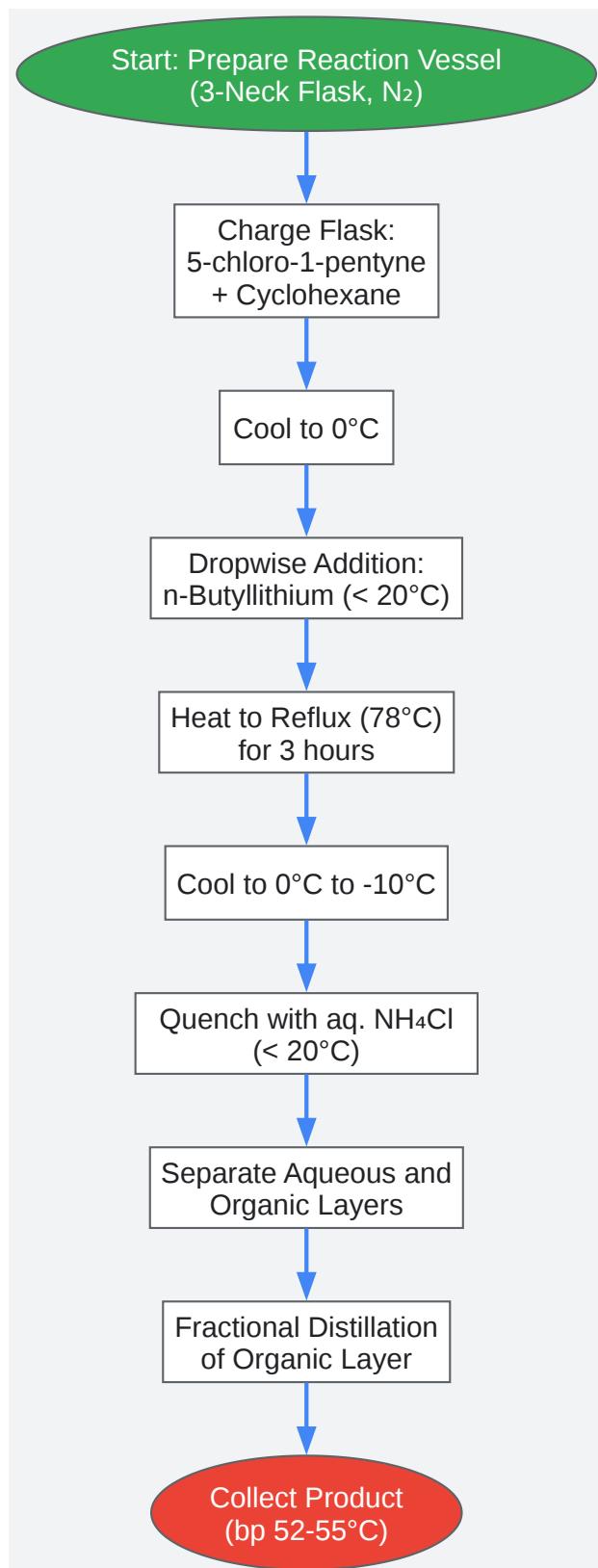
[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **cyclopropylacetylene**.

Experimental Protocols

Synthesis of Cyclopropylacetylene via One-Pot Metalation-Cyclization

A common and efficient method for synthesizing **cyclopropylacetylene** is the one-pot reaction of 5-chloro-1-pentyne with an organolithium reagent.[\[2\]](#)


Materials:

- 5-chloro-1-pentyne
- n-Butyllithium (2.0 M in cyclohexane)
- Cyclohexane

- Saturated aqueous ammonium chloride
- 3-L, three-necked, round-bottomed flask
- Mechanical stirrer, addition funnel, reflux condenser, nitrogen inlet

Procedure:

- Equip the flask with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.[\[9\]](#)
- Charge the flask with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane.[\[9\]](#)
- Cool the mixture to 0°C in an ice bath.[\[9\]](#)
- Add 1.05 L of n-butyllithium (2.0 M in cyclohexane, 2.1 mol) dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C. A thick precipitate will form.[\[9\]](#)
- After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 3 hours. Butane gas will evolve during this step.[\[9\]](#)
- Cool the reaction mixture to between 0°C and -10°C.[\[9\]](#)
- Carefully quench the reaction by the dropwise addition of 750 mL of saturated aqueous ammonium chloride, ensuring the temperature remains below 20°C to prevent loss of product.[\[9\]](#)
- Separate the lower aqueous layer. Fractionally distill the organic layer to collect the fraction boiling between 52°-55°C, which contains the **cyclopropylacetylene** product.[\[9\]](#) The use of cyclohexane as a solvent is crucial as its higher boiling point (81°C) facilitates easier separation from the product (bp 52°C) compared to hexanes (bp 69°C).[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **cyclopropylacetylene**.

Bromination of Cyclopropylacetylene

This protocol describes the introduction of a bromine atom at the terminal position of the alkyne.[\[3\]](#)

Materials:

- **Cyclopropylacetylene**
- N-bromosuccinimide (NBS)
- Silver nitrate (AgNO_3)
- Acetone
- Round-bottom flask

Procedure:

- In a round-bottom flask, dissolve **cyclopropylacetylene** (1.0 equivalent) and N-bromosuccinimide (1.1 equivalents) in acetone.[\[3\]](#)
- Slowly add a catalytic amount of silver nitrate (0.10 mol%) to the solution.[\[3\]](#)
- Stir the resulting mixture in the dark at room temperature for 3 hours.[\[3\]](#)
- After the reaction is complete, concentrate the mixture under reduced pressure.[\[3\]](#)
- Purify the crude product by filtration through a short pad of silica gel (eluting with 100% hexane) to yield the brominated product.[\[3\]](#)

Applications in Drug Development and Research

Cyclopropylacetylene is a crucial building block in the pharmaceutical and agrochemical industries.[\[1\]](#) Its unique structure can impart desirable pharmacological properties to drug candidates, such as enhanced potency, selectivity, and metabolic stability.[\[1\]](#)[\[12\]](#)

- Antiretroviral Drugs: It is a key intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[\[2\]](#)[\[3\]](#)

- Medicinal Chemistry: The cyclopropyl group is often used as a "bioisostere" for other chemical groups to improve a drug's pharmacokinetic profile. The alkyne provides a reactive handle for "click chemistry," enabling the rapid synthesis of compound libraries for screening. [\[11\]](#)[\[12\]](#)
- Agrochemicals: It is utilized in the development of new pesticides and crop protection agents.[\[1\]](#)
- Specialty Chemicals: In materials science, it is used to synthesize advanced materials like polymers and dyes.[\[1\]](#)

Safety Information

Cyclopropylacetylene is a highly flammable liquid and vapor.[\[4\]](#) Due to its low boiling point, there is a risk of inhalation at higher ambient temperatures, which can cause respiratory irritation.[\[3\]](#) It can also cause serious eye damage.[\[3\]](#)[\[4\]](#) Appropriate personal protective equipment, including safety goggles and gloves, should be used, and all handling should be performed in a well-ventilated fume hood.[\[9\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 6746-94-7,Cyclopropyl acetylene | lookchem [lookchem.com]
- 2. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Cyclopropylacetylene | C5H6 | CID 138823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopropylacetylene Neat, 97 6746-94-7 [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Ethynylcyclopropane, 98% | Fisher Scientific [fishersci.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CAS 6746-94-7: Cyclopropylacetylene | CymitQuimica [cymitquimica.com]
- 11. Cyclopropylacetylene | High-Purity Reagent | RUO [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. chemicalland21.com [chemicalland21.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopropylacetylene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033242#physical-and-chemical-properties-of-cyclopropylacetylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com